molecular formula C14H11ClN2 B6603511 5-chloro-2,9-dimethyl-1,10-phenanthroline CAS No. 118752-30-0

5-chloro-2,9-dimethyl-1,10-phenanthroline

Cat. No. B6603511
CAS RN: 118752-30-0
M. Wt: 242.70 g/mol
InChI Key: GGRCRLMVJLGCQL-UHFFFAOYSA-N
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Description

5-Chloro-2,9-dimethyl-1,10-phenanthroline (5-Cl-DMP) is an organic compound that has been used in a variety of scientific research applications. It is a yellow-orange crystalline solid that is soluble in most organic solvents. 5-Cl-DMP has been used in a wide range of research applications, including metal-ion binding, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

5-chloro-2,9-dimethyl-1,10-phenanthroline has been used in a variety of scientific research applications. It has been used to study the binding of metal ions, such as iron and copper, to proteins and other biomolecules. It has also been used to study the biochemical and physiological effects of certain drugs and compounds. Additionally, this compound has been used in drug discovery, as it can be used to identify potential drug targets and to study the effects of potential drugs on biological systems.

Mechanism of Action

The mechanism of action of 5-chloro-2,9-dimethyl-1,10-phenanthroline is not well-understood. It is believed that the compound binds to metal ions, such as iron and copper, which then bind to proteins and other biomolecules. This binding process is thought to be essential for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is believed that the compound binds to metal ions, such as iron and copper, which then bind to proteins and other biomolecules. This binding process is thought to be essential for the biochemical and physiological effects of this compound. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, as well as to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-2,9-dimethyl-1,10-phenanthroline has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively reactive compound, and it is prone to oxidation in the presence of air and light. Additionally, it can react with other compounds, and it can be toxic to humans if ingested or inhaled.

Future Directions

There are several potential future directions for 5-chloro-2,9-dimethyl-1,10-phenanthroline research. One potential direction is to further explore its antioxidant and anti-inflammatory properties. Additionally, further research could be done to study the mechanism of action of this compound and its effects on other biological systems. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential of this compound as a drug discovery tool.

Synthesis Methods

5-chloro-2,9-dimethyl-1,10-phenanthroline can be synthesized in a variety of ways. The most common method is to react 1,10-phenanthroline with 2,9-dimethylchloropyridine in the presence of a base such as sodium hydroxide. This reaction yields this compound as the major product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 2,9-dimethylchloropyridine with 1,10-phenanthroline in the presence of a Lewis acid such as zinc chloride, or the reaction of 2,9-dimethylchloropyridine with 1,10-phenanthroline in the presence of a base such as potassium hydroxide.

properties

IUPAC Name

5-chloro-2,9-dimethyl-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRCRLMVJLGCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C(=C(C=C2C=C1)Cl)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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